In-Depth Technical Guide: Chemical Structure, Molecular Properties, and Analytical Applications of (3'R,5'S)-3'-Hydroxycotinine Acetate
In-Depth Technical Guide: Chemical Structure, Molecular Properties, and Analytical Applications of (3'R,5'S)-3'-Hydroxycotinine Acetate
Executive Summary
(3'R,5'S)-3'-Hydroxycotinine Acetate (CAS: 111034-55-0) is a highly specialized biochemical derivative of trans-3'-hydroxycotinine, the most abundant downstream metabolite of nicotine[1]. In the fields of pharmacokinetics, toxicology, and metabolomics, the native trans-3'-hydroxycotinine presents significant analytical challenges due to its high polarity and tendency to exhibit poor chromatographic retention.
By synthesizing the acetate ester—chemically capping the free hydroxyl group—researchers fundamentally alter the molecule's physicochemical properties[2]. This derivatization enhances lipophilicity, improves peak symmetry in liquid chromatography (LC), and increases volatility for gas chromatography (GC), establishing it as a critical standard for quantifying tobacco exposure and phenotyping nicotine metabolism.
Molecular Architecture and Structural Properties
Chemical Identity & Stereochemistry
The core scaffold of (3'R,5'S)-3'-Hydroxycotinine Acetate consists of a pyrrolidin-2-one ring substituted with a methyl group at the N-1 position, a pyridin-3-yl group at the C-5 position, and an acetyloxy (acetate ester) group at the C-3 position.
The stereochemistry is strictly defined as (3'R, 5'S) . This trans-configuration between the 3'-acetyloxy group and the 5'-pyridyl group dictates the molecule's spatial geometry. The bulky acetate group introduces steric hindrance that prevents the formation of intermolecular hydrogen bonds, a structural feature that directly causes the observed increase in solubility in non-polar organic solvents and improved partitioning into reversed-phase chromatographic stationary phases.
Quantitative Data and Molecular Properties
The following table summarizes the foundational quantitative properties of the acetate derivative, providing the necessary parameters for mass spectrometric tuning and standard preparation[1][2].
| Property | Value |
| Chemical Name | (3'R,5'S)-3'-Hydroxycotinine Acetate |
| Synonyms | (3R-trans)-3-(acetyloxy)-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone |
| CAS Number | 111034-55-0 |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol |
| Monoisotopic Mass | 234.1004 Da (Calculated) |
| Physical Form | Yellow Oil to Off-White Solid |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol |
| Storage Temperature | -20°C (Recommended for long-term stability) |
Biosynthetic Context and Metabolic Causality
To understand the utility of the acetate derivative, one must first understand the biological origin of its precursor. In human hepatic metabolism, nicotine is primarily oxidized by the cytochrome P450 enzyme CYP2A6 to form cotinine. Cotinine is subsequently hydroxylated by the exact same enzyme to yield trans-3'-hydroxycotinine[3].
In vivo, trans-3'-hydroxycotinine undergoes Phase II metabolism via UDP-glucuronosyltransferases (UGTs) to form trans-3'-hydroxycotinine-O-glucuronide, a highly water-soluble excretory product[4]. However, in ex vivo analytical workflows, researchers intentionally bypass this biological pathway, utilizing chemical acetylation to convert the native metabolite into (3'R,5'S)-3'-Hydroxycotinine Acetate for robust quantification.
Nicotine metabolism and derivatization pathways to (3'R,5'S)-3'-Hydroxycotinine Acetate.
Analytical Workflows and Experimental Protocols
The following self-validating protocols detail the synthesis of the acetate derivative from biological extracts and its subsequent quantification.
Protocol 1: Chemical Derivatization (Acetylation) Workflow
Causality & Rationale: Free hydroxyl groups interact strongly with residual silanols on silica-based LC columns, causing peak tailing. By reacting the extract with acetic anhydride, nucleophilic acyl substitution occurs at the 3'-hydroxyl group, yielding the stable acetate ester.
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Reagent Preparation: Prepare a fresh derivatization mixture of anhydrous pyridine and acetic anhydride (1:1, v/v). Scientific Insight: Pyridine acts as both the solvent and a basic catalyst, neutralizing the acetic acid byproduct to drive the equilibrium toward complete esterification.
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Reaction: Reconstitute the dried biological extract (containing native trans-3'-hydroxycotinine) in 100 µL of the derivatization mixture.
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Incubation: Seal the reaction vial and incubate at 60°C for 30 minutes. Scientific Insight: Thermal energy overcomes the activation barrier of the sterically hindered 3'-position.
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Evaporation: Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Scientific Insight: Complete removal of pyridine is critical, as residual pyridine causes severe ion suppression in the mass spectrometer's electrospray source.
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Reconstitution: Reconstitute the derivatized residue in 100 µL of the initial LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).
Protocol 2: LC-MS/MS Quantification
Causality & Rationale: The basic nitrogen of the pyridyl ring readily accepts a proton in acidic environments, making Positive Electrospray Ionization (ESI+) the optimal choice for mass spectrometric detection.
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Chromatographic Separation: Inject 5 µL of the reconstituted sample onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm). Utilize a gradient elution profile transitioning from aqueous (0.1% formic acid) to organic (acetonitrile with 0.1% formic acid).
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Ionization: Operate the MS source in ESI+ mode. The acidic mobile phase ensures the continuous formation of the [M+H]⁺ precursor ion.
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Multiple Reaction Monitoring (MRM):
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Precursor Ion: Isolate m/z 235.1 ([M+H]⁺ of the acetate derivative).
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Product Ions: Monitor the transition m/z 235.1 → 175.1 (corresponding to the neutral loss of acetic acid, -60 Da) for quantification, and m/z 235.1 → 80.0 (pyridinium cation) for qualitative confirmation.
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Validation: Utilize a stable isotope-labeled internal standard (e.g., Cotinine-d3) spiked prior to extraction to correct for matrix effects and variations in derivatization efficiency.
Step-by-step LC-MS/MS analytical workflow for the extraction and quantification of the acetate.
Pharmacokinetic Significance and Biomarker Utility
The precise quantification of (3'R,5'S)-3'-Hydroxycotinine Acetate is not merely an analytical exercise; it has profound clinical implications. The ratio of trans-3'-hydroxycotinine to cotinine—known as the Nicotine Metabolite Ratio (NMR) —is an extensively validated, non-invasive biomarker for CYP2A6 enzymatic activity.
Because CYP2A6 is responsible for clearing nicotine from the systemic circulation, the NMR dictates how quickly an individual metabolizes nicotine. By utilizing the acetate derivative to achieve highly accurate LC-MS/MS quantification, researchers can reliably phenotype patients as "slow" or "normal" metabolizers. This phenotyping is the cornerstone of personalized smoking cessation therapies, directly influencing the choice between nicotine replacement therapy (NRT) and non-nicotine pharmacotherapies (e.g., varenicline).
References
- Sigma-Aldrich. "Hydroxycotinine, =95 , 34834-67-8, SMB01401, High-Purity, Sigma-Aldrich". nih.gov.
- PubChem. "trans-3'-Hydroxycotinine-O-glucuronide | C16H20N2O8 | CID 183115". nih.gov.
- MilliporeSigma.
- American Chemical Suppliers. "trans hydroxycotinine suppliers USA". americanchemicalsuppliers.com.
Sources
- 1. trans-3'-Hydroxy Cotinine Acetate | 111034-55-0 [sigmaaldrich.com]
- 2. trans hydroxycotinine suppliers USA [americanchemicalsuppliers.com]
- 3. Hydroxycotinine, =95 , 34834-67-8, SMB01401, High-Purity, Sigma-Aldrich [sigmaaldrich.com]
- 4. trans-3'-Hydroxycotinine-O-glucuronide | C16H20N2O8 | CID 183115 - PubChem [pubchem.ncbi.nlm.nih.gov]
